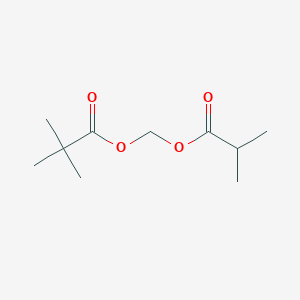
Bis(triethylsilyloxy)arsoryloxy-triethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triethylsilyloxy)arsoryloxy-triethylsilane is a complex organosilicon compound characterized by its unique structure, which includes multiple silyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylsilyloxy)arsoryloxy-triethylsilane typically involves the reaction of triethylsilane with arsenic-containing compounds under controlled conditions. The process often requires the use of catalysts and specific reaction environments to ensure the formation of the desired product. For example, the use of hydrosilanes like triethylsilane in the presence of catalysts such as boron trifluoride can facilitate the formation of silyloxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(triethylsilyloxy)arsoryloxy-triethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic and silicon-containing products.
Reduction: It can be reduced using hydrosilanes or other reducing agents to yield simpler silyloxy compounds.
Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrosilanes, boron trifluoride, and molecular iodine. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield arsenic oxides and silicon oxides, while reduction reactions can produce simpler silyloxy compounds.
Wissenschaftliche Forschungsanwendungen
Bis(triethylsilyloxy)arsoryloxy-triethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyloxy and arsenic-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: Utilized in the production of advanced materials and coatings, leveraging its reactivity and stability
Wirkmechanismus
The mechanism of action of bis(triethylsilyloxy)arsoryloxy-triethylsilane involves its ability to act as a reducing agent and participate in various chemical transformations. The compound’s silyloxy groups can interact with molecular targets, facilitating reactions such as hydrosilylation and reductive amination. These interactions are mediated by the compound’s ability to donate or accept electrons, influencing the reactivity of other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent in organic synthesis.
Trimethylsilyloxy compounds: Similar in structure but with different alkyl groups, affecting their reactivity and applications.
Arsenic-containing silanes: Compounds that share the arsenic-silicon bond but differ in the specific substituents attached.
Uniqueness
Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
137823-33-7 |
|---|---|
Molekularformel |
C18H45AsO4Si3 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
tris(triethylsilyl) arsorate |
InChI |
InChI=1S/C18H45AsO4Si3/c1-10-24(11-2,12-3)21-19(20,22-25(13-4,14-5)15-6)23-26(16-7,17-8)18-9/h10-18H2,1-9H3 |
InChI-Schlüssel |
DAUXRCOWTIWTNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)O[As](=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


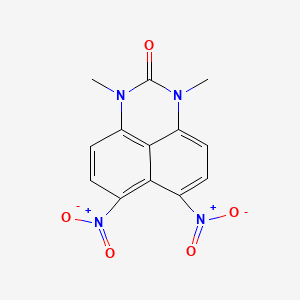

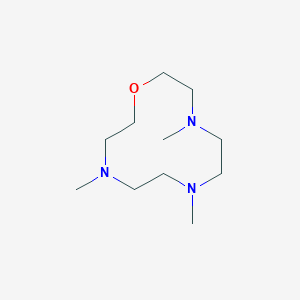
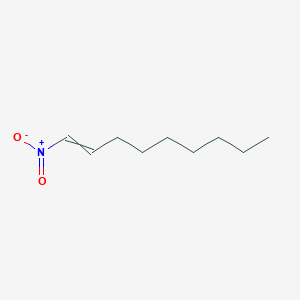

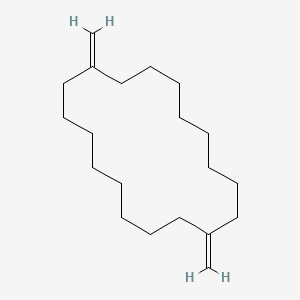

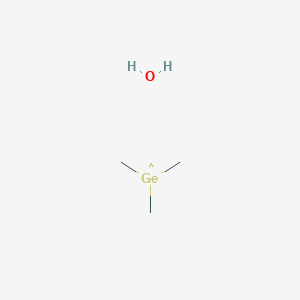
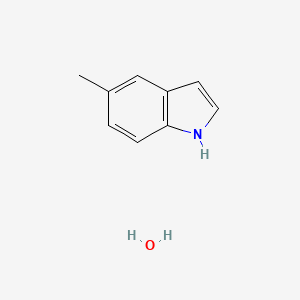
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
